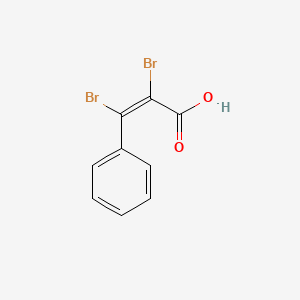
2,3-Dibromo-3-phenyl-propenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-3-phenyl-propenoic acid, also known as 2,3-dibromo-3-phenylpropanoic acid, is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of cinnamic acid, where the double bond is brominated. This compound is known for its unique structural properties and its applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2,3-dibromo-3-phenyl-propenoic acid involves the bromination of trans-cinnamic acid. This reaction typically occurs in the presence of bromine in glacial acetic acid. The addition of bromine to the double bond of trans-cinnamic acid results in the formation of the dibromo derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often crystallized from ethanol-water mixtures to obtain different polymorphic forms .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromo-3-phenyl-propenoic acid undergoes various chemical reactions, including:
Dehydrobromination: This reaction involves the removal of hydrogen bromide (HBr) from the compound, typically in the presence of a base.
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Dehydrobromination: Liquid ammonia is often used as a reagent for dehydrobromination reactions.
Substitution Reactions: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Dehydrobromination: The major product is often a phenylpropenoic acid derivative.
Substitution Reactions: Depending on the nucleophile, various substituted phenylpropenoic acids can be formed.
Applications De Recherche Scientifique
2,3-Dibromo-3-phenyl-propenoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2,3-dibromo-3-phenyl-propenoic acid involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
3-phenylpropanoic acid: This compound lacks the bromine atoms and has different reactivity and applications.
2,3-dichloro-3-phenylpropanoic acid: Similar in structure but with chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
Uniqueness: 2,3-Dibromo-3-phenyl-propenoic acid is unique due to its bromine atoms, which impart distinct reactivity and potential applications in various fields. Its ability to undergo specific chemical reactions and form unique products makes it valuable in research and industrial applications.
Propriétés
Numéro CAS |
611-89-2 |
|---|---|
Formule moléculaire |
C9H6Br2O2 |
Poids moléculaire |
305.95 g/mol |
Nom IUPAC |
2,3-dibromo-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H6Br2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5H,(H,12,13) |
Clé InChI |
YCUQJKHDFXAMBE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=C(C(=O)O)Br)Br |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C(/C(=O)O)\Br)/Br |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C(=O)O)Br)Br |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















